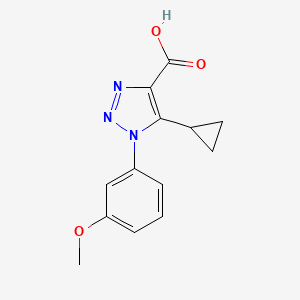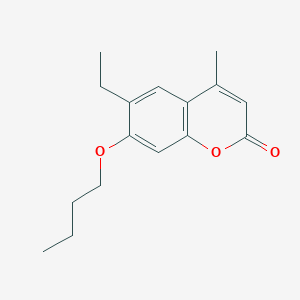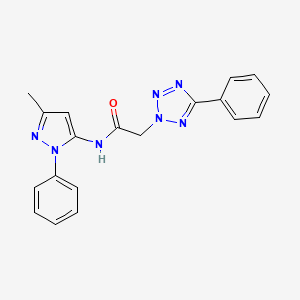
5-cyclopropyl-1-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid
Übersicht
Beschreibung
5-cyclopropyl-1-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid is a synthetic compound that has been gaining attention in the scientific community due to its potential applications in various fields. This molecule belongs to the family of triazole compounds and has been synthesized using various methods.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Research on compounds related to 5-cyclopropyl-1-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid primarily focuses on their synthesis and structural properties. For example, Pokhodylo et al. (2020) reported a two-step synthesis process involving an enole-mediated click Dimroth reaction. This led to the formation of a compound structurally similar to the title compound, further converted into a different compound by acid amidation (Pokhodylo, Slyvka, & Pavlyuk, 2020).
Applications in Peptidomimetics and Biologically Active Compounds
Compounds based on the triazole scaffold, like the title compound, are significant in developing peptidomimetics or biologically active compounds. Ferrini et al. (2015) developed a protocol to synthesize a protected version of this triazole amino acid, demonstrating its utility in creating triazole-containing dipeptides and HSP90 inhibitors (Ferrini et al., 2015).
Crystal and Molecular Structure Studies
The molecular and crystal structures of similar triazole derivatives have been extensively studied. For instance, Boechat et al. (2010) examined the crystal and molecular structures of two triazole derivatives, providing insights into the delocalization and localization of π-electron density within the triazole ring (Boechat et al., 2010).
Ring-Chain Tautomerism
The study of ring-chain tautomerism in similar compounds has also been a subject of interest. Pokhodylo and Obushak (2022) synthesized a 5-formyl-1H-1,2,3-triazole-4-carboxylic acid, finding that the free acid form predominated in solution under its cyclic tautomer (Pokhodylo & Obushak, 2022).
Eigenschaften
IUPAC Name |
5-cyclopropyl-1-(3-methoxyphenyl)triazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3/c1-19-10-4-2-3-9(7-10)16-12(8-5-6-8)11(13(17)18)14-15-16/h2-4,7-8H,5-6H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXRLKYHWHDVFKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=C(N=N2)C(=O)O)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-cyclopropyl-1-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-{[(3-chloro-2-methylphenyl)amino]sulfonyl}phenyl)-2-iodobenzamide](/img/structure/B5037174.png)
![N-[5-({[(2-methoxyphenyl)amino]carbonyl}amino)-4-methyl-1,3-thiazol-2-yl]benzenesulfonamide](/img/structure/B5037191.png)
![1,1'-[1,6-hexanediylbis(oxy)]bis(3-methoxybenzene)](/img/structure/B5037193.png)
![methyl 2-({[5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}amino)benzoate](/img/structure/B5037202.png)
![2-ethoxy-4-{[2-(methylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}-3-nitrophenyl acetate](/img/structure/B5037204.png)
![N-methyl-6-oxo-1-(2-phenylethyl)-N-[2-(tetrahydro-2H-pyran-4-yl)ethyl]-3-piperidinecarboxamide](/img/structure/B5037223.png)
![5-[(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-1-(3,4-dimethylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5037224.png)

![1-cyclohexyl-4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepane](/img/structure/B5037234.png)
![N-ethyl-2-methyl-N-[(4-methyl-1H-imidazol-5-yl)methyl]-2-propen-1-amine](/img/structure/B5037238.png)
![2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-phenylacetamide](/img/structure/B5037248.png)


